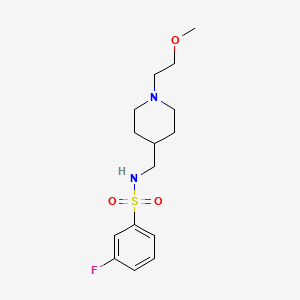
1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a piperazine ring, and a difluorophenyl group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Aplicaciones Científicas De Investigación
Identification and Metabolism Studies
One of the key areas of research involving similar compounds is the identification and understanding of their metabolic pathways. For example, the study of Lu AA21004, a novel antidepressant, explored its oxidative metabolism using human liver microsomes and identified several metabolites through enzymatic actions, including CYP2D6 and CYP3A4/5, among others (Hvenegaard et al., 2012). This research is crucial for drug development, providing insights into drug safety and efficacy by understanding how drugs are processed in the body.
Photochemical Properties
The photochemistry of compounds containing similar structural motifs, like ciprofloxacin, has been studied to understand their stability and reaction under light exposure. Research in this area reveals how structural changes, such as substitution and decarboxylation, can occur when exposed to light, impacting the compound's stability and activity (Mella, Fasani, & Albini, 2001). Such studies are vital for developing pharmaceuticals that are stable under various storage conditions.
Synthesis and Chemical Properties
Research on synthesizing related compounds, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, provides valuable information on technological parameters that affect yield and purity (Wang Jin-peng, 2013). These synthesis studies are foundational for chemical manufacturing, enabling the production of high-purity compounds for further research and development.
Anticancer and Antituberculosis Studies
Compounds with the cyclopropyl and piperazine structure have been synthesized and evaluated for their anticancer and antituberculosis activities. Such studies have discovered compounds with significant activity against specific cancer cell lines and tuberculosis strains, offering potential pathways for new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014). This area of research is critical for addressing global health challenges by providing new options for treating diseases.
Antifungal Compound Research
The investigation into novel antifungal compounds, including those with difluorophenyl and piperazine structures, focuses on their solubility, thermodynamics, and biological relevance. Such research aims to discover compounds with effective antifungal activities, contributing to the development of new antifungal therapies (Volkova, Levshin, & Perlovich, 2020).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by similar compounds , it may be worthwhile to investigate whether this compound has similar properties. This could involve in vitro and in vivo testing, as well as computational studies to predict its potential interactions with biological targets.
Propiedades
IUPAC Name |
1-cyclopropyl-2-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-12-7-13(17)9-14(8-12)23(21,22)19-5-3-18(4-6-19)10-15(20)11-1-2-11/h7-9,11,15,20H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGNMFRAMYQTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC(=CC(=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2569894.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569897.png)
![2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2569898.png)
![[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide](/img/structure/B2569899.png)
![2-chloro-N-[3-hydroxy-2-(4-methoxyphenyl)propyl]pyridine-4-carboxamide](/img/structure/B2569901.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2569902.png)
![Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2569904.png)


![methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569909.png)
![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)
![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)